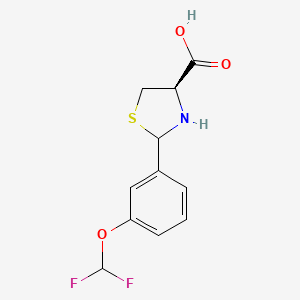

(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

Description

(4R)-2-(3-(Difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a thiazolidine ring substituted with a 3-(difluoromethoxy)phenyl group at position 2 and a carboxylic acid at position 2. The (4R) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. The difluoromethoxy (-OCF₂H) substituent enhances metabolic stability and modulates electronic properties, influencing binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

(4R)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKELJKCVNKLGPM-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of an amino acid derivative with a thiol compound under acidic conditions. This step forms the core thiazolidine structure.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a difluoromethylation reaction.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Thiazolidines are known to exhibit anti-inflammatory and insulin-sensitizing properties, making (4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid a candidate for research into diabetes and obesity management.

- Mechanism of Action : Research indicates that thiazolidines may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced inflammation .

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure, which can serve as a building block for further chemical modifications. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability.

- Synthetic Routes : Various synthetic methodologies have been explored to produce this compound, including multi-step reactions involving thiazolidine formation and subsequent functionalization of the aromatic ring .

Biological Studies

Studies on the biological activity of this compound have shown promise in several areas:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Properties : There is emerging evidence that thiazolidine derivatives possess antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Insulin Sensitization

A study published in a peer-reviewed journal examined the effects of various thiazolidine derivatives on insulin sensitivity in diabetic mouse models. Results indicated that compounds similar to this compound significantly improved glucose tolerance and reduced serum insulin levels compared to controls, highlighting its potential as a therapeutic agent for type 2 diabetes .

Case Study 2: Antioxidant Effects

In vitro studies conducted on human cell lines demonstrated that this compound exhibited notable antioxidant activity. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cellular defense mechanisms against oxidative stress, suggesting its utility in formulations aimed at preventing cellular damage .

Mechanism of Action

The mechanism of action of (4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.

Gene Expression Modulation: Influencing the expression of genes involved in inflammation, metabolism, and other biological processes

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups : Compounds with -CF₃ () or -OCF₂H (target compound) exhibit higher metabolic stability and target affinity compared to -OCH₃ or -OH analogs ().

- Stereochemical Impact : The (4R) configuration is conserved in pharmacologically active derivatives, while (4S) enantiomers () often show reduced activity.

Pharmacological Activities

Tyrosinase Inhibition

- (2RS,4R)-2-(2,4-Dihydroxyphenyl)thiazolidine-4-carboxylic acid : Demonstrates potent tyrosinase inhibition (IC₅₀ ~1.2 µM) due to dihydroxy phenyl substituents facilitating metal chelation in the enzyme active site .

- Target Compound : The -OCF₂H group may reduce tyrosinase affinity compared to dihydroxy analogs but could improve selectivity for other targets like peroxisome proliferator-activated receptors (PPARs) .

Antibacterial and Antioxidant Activity

- Thiazolidine-4-carboxylic acid (Parent Compound): Known for antioxidant properties via sulfhydryl (-SH) group participation in redox cycles .

- Fluorophenyl Derivatives (e.g., 4-Fluorophenyl) : Exhibit moderate antibacterial activity against Gram-positive strains (MIC ~8 µg/mL) due to enhanced membrane penetration .

Physicochemical Properties

- Lipophilicity : Trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups increase logP values (~2.5–3.0), enhancing blood-brain barrier penetration compared to hydrophilic -OH or -COOH analogs .

- Solubility : Methoxy-substituted derivatives () show higher aqueous solubility (>10 mg/mL) but lower bioavailability due to reduced membrane permeability.

Biological Activity

(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid, with the CAS number 1014082-72-4, is a synthetic organic compound belonging to the thiazolidine derivatives class. This compound has garnered attention due to its potential biological activities, particularly as a tyrosinase inhibitor and antioxidant. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₁H₁₁F₂NO₃S

- Molar Mass : 275.27 g/mol

| Property | Value |

|---|---|

| Name | This compound |

| Synonyms | (4R)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

| CAS | 1014082-72-4 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Recent studies have demonstrated that derivatives of thiazolidine, including this compound, exhibit significant inhibitory effects on tyrosinase activity.

- Inhibition Studies :

- A study reported that thiazolidine derivatives showed varying degrees of inhibition against mushroom tyrosinase. The compound exhibited an IC50 value indicative of its potential as a competitive inhibitor .

- Molecular docking studies revealed that the binding affinity of these compounds to tyrosinase is influenced by structural modifications, suggesting that this compound could serve as a lead compound for further development .

Antioxidant Activity

Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases.

- DPPH Scavenging Assay :

- Mechanism of Action :

Study on Tyrosinase Inhibition

In a detailed study focusing on the design and synthesis of thiazolidine derivatives, researchers found that modifications at the 2-position significantly affected tyrosinase inhibition. The most potent inhibitors were identified through both in vitro assays and molecular docking simulations .

Toxicological Studies

While exploring the biological activities, it is crucial to consider potential toxic effects. A study on related thiazolidine compounds indicated some degenerative effects on zebrafish testicular tissue, suggesting that caution should be exercised in pharmaceutical applications .

Q & A

Q. How are diastereomeric excess and reaction efficiency quantified during synthesis?

- Methodological Answer :

- LC-MS analysis : Quantifies diastereomers using retention times and mass/charge ratios .

- Kinetic studies : Monitor reaction progress via real-time IR to optimize conditions (e.g., solvent polarity, base strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.